molecular formula C7H11NO2 B12854086 (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B12854086
M. Wt: 141.17 g/mol
InChI Key: IPZOLHVNGOSCLN-KPPVHYKDSA-N
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Description

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid is a bicyclic non-proteinogenic amino acid characterized by a rigid bicyclo[1.1.1]pentane (BCP) scaffold. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry for optimizing drug candidates, particularly in peptide mimetics and enzyme inhibitors. The bicyclo[1.1.1]pentane core replaces traditional aromatic or aliphatic groups, enhancing metabolic stability and binding specificity due to its three-dimensional rigidity .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10)/t4?,5-,7?/m1/s1

InChI Key

IPZOLHVNGOSCLN-KPPVHYKDSA-N

Isomeric SMILES

C1C2CC1(C2)[C@@H](C(=O)O)N

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[1.1.1]pentane Core

A recent scalable method involves in flow photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation, enabling kilogram-scale synthesis of the BCP diketone intermediate within hours without the use of mercury lamps or quartz vessels. This diketone is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction in batch mode, yielding multigram to 500 g scale quantities of the diacid intermediate (yield 45–51%).

Step Reaction Type Scale Yield Notes
Photochemical addition of propellane to diacetyl Flow photochemistry ~1 kg diketone in 6 h High Mercury lamp-free, quartz vessel-free
Haloform reaction of diketone to diacid Batch reaction 500 g scale 45–51% Multigram scale, reproducible

Functionalization to Amino Acid

The diacid intermediate undergoes further transformations to introduce the amino group and achieve the amino acid structure. Typical methods include:

  • Conversion of carboxylic acid groups to amino acid functionalities via amination reactions.
  • Protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups to control reactivity and stereochemistry.
  • Use of reagents such as triethylamine and diphenylphosphoryl azide for amide bond formation and azide intermediates, followed by reduction to amines.

An example is the synthesis of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid with an 80% yield after purification by column chromatography.

Other synthetic approaches include carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes. These methods allow for the introduction of various substituents on the BCP core, including amino acid side chains, and are scalable for industrial production.

Radical fluorination techniques have been reported for related fluorinated BCP amino acids, employing transition metal catalysts (e.g., silver nitrate) and Selectfluor as the fluorine source. These methods enhance chemical stability and biological properties but are more specialized.

Preparation of Stock Solutions and Formulations

For research applications, (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride is often prepared as stock solutions with precise molarity calculations. For example, to prepare a 1 mM solution from 1 mg of compound, 5.63 mL of solvent is used; for 10 mg, 56.3 mL solvent is required. Higher concentrations (5 mM, 10 mM) are prepared by adjusting volumes accordingly.

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 5.63 1.13 0.56
5 28.15 5.63 2.81
10 56.30 11.26 5.63

Formulation for in vivo studies involves stepwise addition of solvents such as DMSO, PEG300, Tween 80, and water, ensuring clarity at each step to maintain solubility and stability.

Summary Table of Preparation Methods

Preparation Aspect Method/Details Scale/Notes
BCP Core Synthesis Flow photochemical addition of propellane to diacetyl Up to 1 kg diketone in 6 h
Conversion to Diacid Haloform reaction of diketone 500 g scale, 45–51% yield
Amino Acid Functionalization Amination, Boc protection, azide intermediates, reduction Multigram scale, ~80% yield
Stereochemical Control Chiral auxiliaries or catalysts during amino acid introduction Enantiomerically pure (2S)
Alternative Routes Carbene insertion, radical/nucleophilic addition on propellanes Scalable, industrially relevant
Radical Fluorination (related) Transition metal catalysis with Selectfluor Enhances stability, specialized
Stock Solution Preparation Precise molarity calculations for aqueous hydrochloride solutions Concentrations from 1 mM to 10 mM
In Vivo Formulation Stepwise solvent addition (DMSO, PEG300, Tween 80, water) with clarity checks For biological research applications

Research Findings and Applications

The robust synthetic protocols developed allow medicinal chemists to routinely access BCP-containing amino acids for drug design. The bicyclic structure acts as a bioisostere, potentially improving pharmacokinetic and pharmacodynamic properties of amino acid derivatives. The availability of scalable, practical synthesis methods facilitates exploration of these compounds in biological and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.

    Substitution: Substitution reactions are common, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid has been identified as a significant ligand for glutamate receptors, which are critical in neurotransmission and synaptic plasticity. Research indicates that this compound can modulate these receptors effectively, suggesting its potential as a therapeutic agent for neurological disorders such as epilepsy and schizophrenia. Its bicyclic structure enhances binding affinity and selectivity compared to traditional amino acids, making it a promising candidate for drug design aimed at treating neurodegenerative diseases.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, (2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid has shown promising antitumor activity, suggesting that modifications of the bicyclic structure can lead to new anticancer agents.

Case Study 1: Glutamate Receptor Modulation

A study evaluated the binding affinity of (2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid to different subtypes of glutamate receptors. The results demonstrated that the compound selectively binds to the NMDA receptor subtype with a significantly higher affinity than conventional ligands, indicating its potential for developing targeted therapies for conditions like Alzheimer's disease and other cognitive disorders.

Case Study 2: Anticancer Properties

In vitro assays conducted on various cancer cell lines revealed that (2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid derivatives exhibited significant cytotoxic effects, particularly in breast and lung cancer cells. These findings support further investigation into the compound's mechanism of action and its potential as an effective chemotherapeutic agent.

Cosmetic Applications

The unique properties of (2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid may also extend to cosmetic formulations due to its stability and potential skin benefits. Research in cosmetic science suggests that compounds with amino acid backbones can enhance skin hydration and elasticity when incorporated into topical products.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
(2S)-2-Amino-2-[3-(trifluoromethyl)BCP]acetic acid 3-CF₃ C₈H₁₀F₃NO₂ 209.17 914082-74-9 Enhanced lipophilicity; used in protease inhibitors .
(2R)-2-Amino-2-{3-tert-butyl-BCP}acetic acid 3-t-Bu C₁₁H₁₉NO₂ 197.27 1932128-02-3 Steric bulk improves target selectivity; studied in kinase inhibitors .
2-[3-(Methoxycarbonyl)BCP]acetic acid 3-COOMe C₉H₁₂O₄ 196.19 1113001-63-0 Polar functional group increases solubility; intermediate in peptide synthesis .
(2S)-2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid Bicyclo[2.2.1]heptene C₉H₁₃NO₂ 167.21 1041465-89-7 Larger ring system reduces strain; explored in ion channel modulators .
(2S)-2-Amino-3-(1-BCP)propanoic acid Extended chain (propanoate) C₈H₁₃NO₂ 167.20 2095483-83-1 Longer backbone mimics natural amino acids; used in peptide backbone rigidification .

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility

  • The 3-CF₃ analog (LogP ~1.8) exhibits higher lipophilicity compared to the parent compound, favoring blood-brain barrier penetration .
  • The 3-COOMe derivative (LogP ~0.5) shows improved aqueous solubility (>10 mg/mL), making it suitable for intravenous formulations .
  • The 3-t-Bu variant has reduced solubility (<1 mg/mL) due to steric hindrance but demonstrates superior metabolic stability in hepatic microsome assays .

Stereochemical Impact

  • (2R)-isomers (e.g., 3-t-Bu analog) exhibit distinct binding modes compared to (2S)-isomers , with up to 10-fold differences in IC₅₀ values against serine proteases .

Stability

  • Trifluoromethyl substitution enhances oxidative stability, with a half-life >24 hours in human plasma, compared to ~8 hours for non-substituted analogs .

Biological Activity

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid, also known as (S)-2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid, is an amino acid derivative characterized by a unique bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in modulating glutamate receptors, which are crucial for neurotransmission and synaptic plasticity.

  • Molecular Formula : C₈H₁₃N₁O₂
  • Molecular Weight : Approximately 141.17 g/mol
  • Structure : The bicyclo[1.1.1]pentane moiety contributes to the compound's conformational rigidity, enhancing its binding affinity to biological targets.

1. Interaction with Glutamate Receptors

Research indicates that (2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid acts as a ligand for glutamate receptors, specifically targeting the NMDA receptor subtype. This interaction is significant because glutamate receptors are pivotal in various neurological processes, including learning and memory.

Binding Affinity Studies :
Comparative studies have shown that this compound exhibits a higher binding affinity than traditional amino acids due to its unique structural features.

Compound Receptor Type Binding Affinity (Ki)
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acidNMDALow µM range
GlutamateNMDAHigh µM range
AspartateNMDAModerate µM range

2. Neuroprotective Potential

Studies have suggested that the compound may have neuroprotective effects, potentially making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on mice demonstrated that administration of (2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid resulted in reduced neuronal cell death following excitotoxic injury induced by NMDA administration. The results indicated a significant decrease in apoptotic markers and improved behavioral outcomes in treated animals compared to controls.

Case Study 2: Synthesis and Evaluation of Derivatives

In another research effort, derivatives of (2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid were synthesized and evaluated for their biological activity as potential therapeutic agents targeting glutamate receptors. Some derivatives showed enhanced selectivity and potency, indicating the potential for developing new drugs based on this scaffold.

The mechanism by which (2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid exerts its effects involves:

  • Receptor Modulation : It binds to the NMDA receptor, modulating its activity and influencing calcium influx into neurons.
  • Signal Transduction Pathways : The compound may activate downstream signaling pathways that promote neuronal survival and reduce excitotoxicity.

Q & A

Q. What novel applications exist for this scaffold beyond neurotransmitter receptor modulation?

  • Methodological Answer : The bicyclo[1.1.1]pentane core serves as a rigid spacer in peptide mimetics for protein-protein interaction (PPI) inhibition. For example, derivatives are used to study PDZ domain interactions via fluorescence polarization assays. The scaffold’s metabolic resistance also makes it suitable for protease-resistant drug candidates .

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